
4-(Furan-2-yl)thiophene-2-carbaldehyde
Overview
Description
4-(Furan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a unique structure combining both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)thiophene-2-carbaldehyde typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a thiophene halide in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in condensation reactions to form Schiff bases, hydrazones, and heterocyclic systems:
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Schiff Base Formation : Reacts with primary amines to form imine derivatives. For example, condensation with hydrazinecarbothioamide derivatives yields 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide analogs, which show inhibitory activity against SARS-CoV-2 M .
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Oxazolone Synthesis : Under classical or microwave-assisted conditions, reacts with hippuric acid to form 4-heteroarylidene oxazolones. Microwave irradiation reduces reaction times (1–2 min vs. 15–60 min) while maintaining yields (~70–83%) .
Compound Type | Reaction Time (Classical) | Yield (Classical) | Reaction Time (MW) | Yield (MW) |
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Oxazolone Derivatives | 15–60 min | 62–83% | 1–2 min | 67–74% |
Multicomponent Reactions
Used in one-pot syntheses to generate complex heterocycles:
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Chromeno[b]pyrimidines : Reacts with 4-hydroxycoumarin and urea/thiourea in the ionic liquid [EMIM][OAc] at 65–70°C to form chromeno[b]pyrimidine-2,5-diones. Yields range from 86–90% within 90–120 min .
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Mechanism : The aldehyde undergoes Knoevenagel condensation with 4-hydroxycoumarin, followed by cyclization with urea/thiourea.
Cross-Coupling Reactions
The furan and thiophene rings enable participation in metal-catalyzed couplings:
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Suzuki-Miyaura Coupling : The brominated precursor (e.g., 4-bromothiophene-2-carbaldehyde) reacts with aryl boronic acids to introduce substituents at the 4-position. This method was used to synthesize 5-phenylfuran-2-carboxylic acid analogs .
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Negishi Coupling : Zinc salts of thiophene or furan derivatives react with aryl halides to form biaryl systems, as demonstrated in the synthesis of 2-(4-phenoxyphenyl)thiophene .
Nucleophilic Additions
The aldehyde group undergoes nucleophilic attacks:
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Amide Formation : Condenses with amines (e.g., furan-2-carboxamide derivatives) using EDC/HOBt as coupling agents, yielding compounds like N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide.
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Grignard Reagents : Reacts with organomagnesium halides to form secondary alcohols, though specific data for this compound are not reported in the literature reviewed.
Oxidation and Reduction
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Oxidation : The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO/HSO), though this reaction has not been explicitly documented for this compound.
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the aldehyde to a hydroxymethyl group, potentially forming 4-(furan-2-yl)thiophene-2-methanol.
Heterocyclic Functionalization
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Vilsmeier-Haack Reaction : Adaptations of Vilsmeier conditions (POCl, DMF) enable formylation at reactive positions, though this is more commonly reported for simpler furan derivatives .
Biological Activity-Driven Modifications
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SARS-CoV-2 Mpro^\text{pro}pro Inhibition : Derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide show IC values of 10.76–21.28 μM. Key structural features include:
Key Research Findings
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Microwave irradiation optimizes condensation reactions, reducing time by >90% without compromising yields .
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Ionic liquids like [EMIM][OAc] enable solvent-free, high-yield syntheses of chromeno[b]pyrimidines .
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Substituents on the furan and thiophene rings significantly influence reactivity and biological activity .
Scientific Research Applications
Chemical Properties and Structure
4-(Furan-2-yl)thiophene-2-carbaldehyde features a combination of furan and thiophene rings with an aldehyde functional group. This structure enhances its reactivity and makes it a versatile scaffold for chemical transformations. Its molecular formula is and it has a molecular weight of approximately 178.21 g/mol.
Chemistry
This compound serves as a building block in the synthesis of more complex heterocyclic compounds. It is particularly useful as an intermediate in organic synthesis, facilitating the creation of various derivatives that can exhibit different chemical properties.
Biology
This compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus.
- Anticancer Activity : Several studies have demonstrated its potential to inhibit cancer cell proliferation. For example, derivatives have shown efficacy against various cancer cell lines, as summarized in the table below:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
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Compound 5g | HepG2 | 13.36 | Inhibition of VEGFR-2 and EGFR tyrosine kinases |
Compound 4g | A549 | 7.69 | Targeting mutant tyrosine kinases |
Compound 5f | MCF-7 | 13.31 | Dual inhibition of cancer pathways |
Medicine
In medicinal chemistry, the compound is being explored as a pharmacophore in drug design and development. Its ability to inhibit specific enzymes, such as human carbonic anhydrase II, suggests potential applications in treating conditions like glaucoma:
Compound | Inhibition Potency (nM) |
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Compound A | 50 |
Compound B | 100 |
Industry
In the field of materials science, this compound is utilized in developing organic semiconductors and materials for electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Anticancer Study
A study involving thiazolidine derivatives incorporating furan and thiophene rings demonstrated enhanced anticancer activity due to improved receptor binding profiles when compared to standard treatments.
Antimicrobial Evaluation
Another research project evaluated the antibacterial effects of various furan and thiophene derivatives against clinical isolates of Staphylococcus aureus. Modifications to the core structure led to enhanced potency compared to existing antibiotics.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, further modulating its activity .
Comparison with Similar Compounds
4-(Furan-2-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
2-(Furan-2-yl)thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.
4-(Thiophen-2-yl)furan-2-carbaldehyde: Similar structure but with the positions of the furan and thiophene rings swapped.
2-(Furan-2-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of furan and thiophene rings with an aldehyde functional group, providing a versatile platform for various chemical transformations and applications.
Biological Activity
4-(Furan-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article compiles recent findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a furan ring and a thiophene ring, contributing to its unique chemical properties. The presence of the aldehyde functional group enhances its reactivity, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives designed based on similar structures have shown significant inhibition against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
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Compound 5g | HepG2 | 13.36 | Inhibition of VEGFR-2 and EGFR tyrosine kinases |
Compound 4g | A549 | 7.69 | Targeting mutant tyrosine kinases |
Compound 5f | MCF-7 | 13.31 | Dual inhibition of cancer pathways |
These findings suggest that modifications to the core structure can enhance the binding affinity and selectivity towards cancer-related targets, making them promising candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study, various derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 1 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 15 |
The data indicate that some derivatives of this compound outperform traditional antibiotics like streptomycin and tetracycline, suggesting their potential as effective antimicrobial agents .
Enzyme Inhibition
In addition to its activity against cancer and microbial pathogens, this compound has been investigated for its ability to inhibit specific enzymes. Notably, compounds derived from this scaffold have shown nanomolar-level potency in inhibiting human carbonic anhydrase II:
Compound | Inhibition Potency (nM) |
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Compound A | 50 |
Compound B | 100 |
These compounds demonstrated potential as ocular hypotensive agents, indicating their applicability in treating conditions such as glaucoma .
Case Studies
- Anticancer Study : A series of thiazolidine derivatives incorporating furan and thiophene rings were synthesized and tested against multiple tumor cell lines. The study concluded that the incorporation of these rings significantly enhanced the anticancer activity due to improved receptor binding profiles .
- Antimicrobial Evaluation : Another study focused on the antibacterial effects of various furan and thiophene derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to enhanced potency compared to standard treatments .
Properties
IUPAC Name |
4-(furan-2-yl)thiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQWAZIYRNWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279864 | |
Record name | 4-(2-Furanyl)-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-78-9 | |
Record name | 4-(2-Furanyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893735-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Furanyl)-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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